Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on the compound Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and similar compounds has shown potential applications in various fields, including antimicrobial activity. For instance, a study on the synthesis and antimicrobial activity of novel compounds derived from Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrated the potential for creating compounds with significant antimicrobial properties. This research involved the transformation of the starting compound through several chemical reactions, resulting in compounds that were tested for their antimicrobial efficacy (K. Ravindra, H. Vagdevi, V. Vaidya, 2008).
Herbicidal Activities
Another application of related chemical structures is in the field of agriculture, specifically as herbicidal agents. A study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a similar complexity in their chemical structure, highlighted their development and evaluation for herbicidal activities. Starting from ethyl 2-(3-trifluoromethylphenyl)acetate, novel derivatives were synthesized and tested, showing promising results in inhibiting chlorophyll at very low concentrations and exhibiting potent herbicidal activity against certain plants (Han Xu et al., 2008).
Antioxidant Properties
The compound and its derivatives have also been explored for their antioxidant properties. Research into the synthesis, characterization, and in vitro pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives, including reactions of similar ethyl compounds, indicated potential antioxidant activity. The study demonstrated that some synthesized compounds exhibited significant antimicrobial and antioxidant activities, suggesting their potential application in developing new therapeutic agents (B. Dey et al., 2022).
Corrosion Inhibition
Moreover, compounds structurally related to this compound have been investigated as corrosion inhibitors for industrial applications. A study on pyranpyrazole derivatives showed their effectiveness in inhibiting corrosion on mild steel, a common concern in the industrial pickling process. The research provided insights into the molecular interactions between the inhibitors and metal surfaces, supporting the development of more efficient corrosion inhibitors (P. Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)16-10-8-14(2)9-11-16)32-13-20(28)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPPWBIKQPZNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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